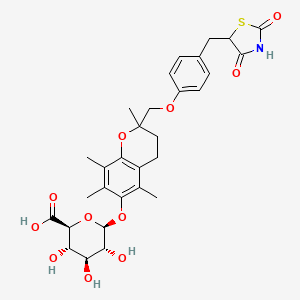
Troglitazone glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Troglitazone glucuronide is a metabolite of troglitazone, a thiazolidinedione antidiabetic agent. Troglitazone was initially approved for the treatment of type II diabetes mellitus but was withdrawn from the market due to hepatotoxicity concerns . This compound is formed through the glucuronidation pathway, which is one of the primary metabolic routes for troglitazone in the human body .
準備方法
Synthetic Routes and Reaction Conditions: Troglitazone glucuronide is synthesized through the glucuronidation of troglitazone. This process involves the conjugation of troglitazone with glucuronic acid, catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction typically occurs in the liver, where UGT enzymes are abundant .
Industrial Production Methods: Industrial production of this compound involves the use of recombinant UGT enzymes or liver microsomes to catalyze the glucuronidation reaction. The process is optimized to ensure high yield and purity of the glucuronide product .
化学反応の分析
Types of Reactions: Troglitazone glucuronide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety. Oxidation reactions can further metabolize the compound into various oxidative products .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed:
Hydrolysis: Troglitazone and glucuronic acid.
Oxidation: Various oxidative metabolites, including quinone derivatives.
科学的研究の応用
Troglitazone glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation pathways and enzyme kinetics.
Biology: Investigated for its role in drug metabolism and potential toxicological effects.
Medicine: Studied for its pharmacokinetic properties and its impact on the efficacy and safety of troglitazone.
作用機序
Troglitazone glucuronide exerts its effects primarily through its parent compound, troglitazone. Troglitazone acts by binding to peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. This binding regulates the transcription of insulin-responsive genes, leading to improved insulin sensitivity and glucose metabolism . The glucuronidation of troglitazone is a detoxification pathway that enhances its excretion from the body .
類似化合物との比較
- Pioglitazone glucuronide
- Rosiglitazone glucuronide
Comparison: Troglitazone glucuronide is unique due to its association with the hepatotoxicity of its parent compound, troglitazone. Unlike pioglitazone and rosiglitazone, which have better safety profiles, troglitazone was withdrawn from the market due to severe liver toxicity . The glucuronide metabolites of pioglitazone and rosiglitazone are also formed through similar glucuronidation pathways but do not exhibit the same level of toxicity .
特性
分子式 |
C30H35NO11S |
|---|---|
分子量 |
617.7 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H35NO11S/c1-13-14(2)24-18(15(3)23(13)40-28-22(34)20(32)21(33)25(41-28)27(36)37)9-10-30(4,42-24)12-39-17-7-5-16(6-8-17)11-19-26(35)31-29(38)43-19/h5-8,19-22,25,28,32-34H,9-12H2,1-4H3,(H,36,37)(H,31,35,38)/t19?,20-,21-,22+,25-,28+,30?/m0/s1 |
InChIキー |
NUTWTXPQUHCSIQ-UDHKOBQGSA-N |
異性体SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
正規SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


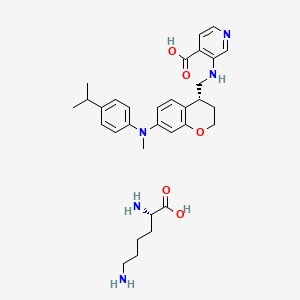
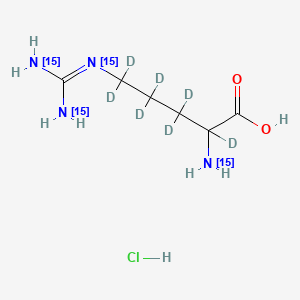
![(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid](/img/structure/B12384457.png)
![1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid](/img/structure/B12384461.png)
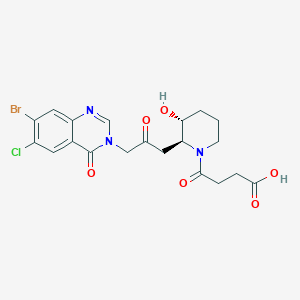
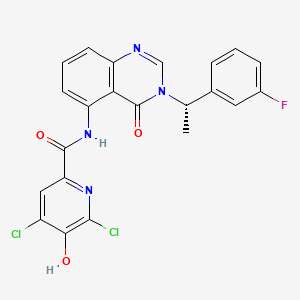
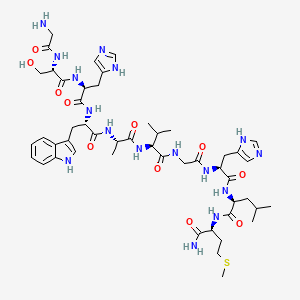
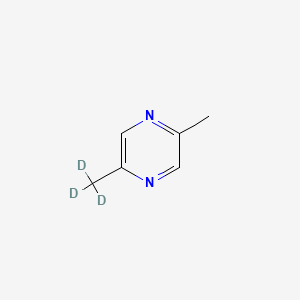
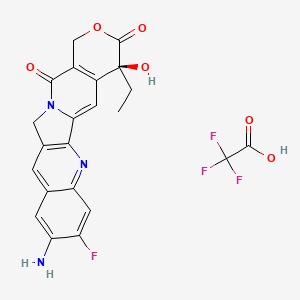
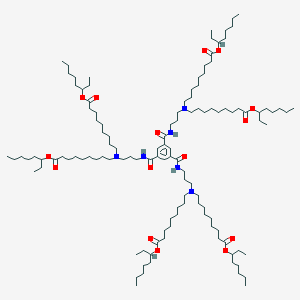
![2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate](/img/structure/B12384501.png)
![disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]penta-2,4-dienamide](/img/structure/B12384512.png)
![(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one](/img/structure/B12384520.png)
